molecular formula C22H37BrO2 B8468514 1,2-Bis(2-ethylhexyloxy)-4-bromobenzene CAS No. 249919-48-0

1,2-Bis(2-ethylhexyloxy)-4-bromobenzene

Cat. No. B8468514
CAS RN: 249919-48-0
M. Wt: 413.4 g/mol
InChI Key: WUEYJCMVXNCQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Bis(2-ethylhexyloxy)-4-bromobenzene is a useful research compound. Its molecular formula is C22H37BrO2 and its molecular weight is 413.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Bis(2-ethylhexyloxy)-4-bromobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(2-ethylhexyloxy)-4-bromobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

249919-48-0

Product Name

1,2-Bis(2-ethylhexyloxy)-4-bromobenzene

Molecular Formula

C22H37BrO2

Molecular Weight

413.4 g/mol

IUPAC Name

4-bromo-1,2-bis(2-ethylhexoxy)benzene

InChI

InChI=1S/C22H37BrO2/c1-5-9-11-18(7-3)16-24-21-14-13-20(23)15-22(21)25-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3

InChI Key

WUEYJCMVXNCQHU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=C(C=C(C=C1)Br)OCC(CC)CCCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Solid NBS (26.21 g, 0.147 mol) was added to an ice cold CH2Cl2 solution (250 mL) of 1b under N2 in the absence of light. Just enough DMF was added (30 mL) to disolve the NBS. The reaction mixture was allowed to warm to room temperature and then stirred for 12 h. The mixture was then poured into water. The organic layer was washed with a saturated LiCl solution and water. After drying with MgSO4 the solvent was removed under reduced pressure. The remaining oil was distilled (160° C./0.01 mmHg) to yield 4-bromo-1,2-di(2-ethylhexyloxy)benzene (2b) in 96% yield as a colorless oil.
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26.21 g
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ice
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250 mL
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1b
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Synthesis routes and methods II

Procedure details

Solid NBS (26.21g, 0.147 mol) was added to an ice cold CH2Cl2 solution (250 mL) of 1b under N2 in the absence of light. Just enough DMF was added (30 mL) to dissolve the NBS. The reaction mixture was allowed to warm to room temperature and then stirred for 12 h. The mixture was then poured into water. The organic layer was washed with a saturated LiCl solution and water. After drying with MgSO4 the solvent was removed under reduced pressure. The remaining oil was distilled (160° C./0.01 mmHg) to yield 4-bromo-1,2-di(2-ethylhexyloxy)benzene (2b) in 96% yield a colorless oil.
Name
Quantity
26.21 g
Type
reactant
Reaction Step One
[Compound]
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ice
Quantity
250 mL
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reactant
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1b
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reactant
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